molecular formula C19H19FN2O3 B2513091 N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide CAS No. 1351594-80-3

N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Numéro de catalogue B2513091
Numéro CAS: 1351594-80-3
Poids moléculaire: 342.37
Clé InChI: LOJCJNSAGVRVHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It is a promising drug candidate for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. The purpose of

Applications De Recherche Scientifique

Neuroprotective Properties

One study investigated a novel potent Na+/Ca2+ exchange (NCX) inhibitor, YM-244769, which demonstrated significant neuroprotective effects against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells. These cells express NCX1 and NCX3, with the drug showing preferential inhibition of NCX3. This suggests potential therapeutic applications in neuroprotection, especially in conditions involving ischemic injury (Iwamoto & Kita, 2006).

Inhibition of Nucleoside Transport

Research on analogues of 4-nitrobenzylthioinosine (NBTI), which is known to inhibit the nucleoside transport protein ENT1, indicates that modifications to its structure can affect its ability to penetrate the CNS and its oral absorption. This study provides insights into how structural alterations, such as those found in N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide, might influence biological activity and pharmacokinetics, suggesting potential applications in modulating nucleoside transport (Tromp et al., 2004).

Metabolism and Disposition Studies

A study employing 19F-nuclear magnetic resonance (NMR) to track the metabolic fate and excretion balance of MK-0518, a potent inhibitor of HIV integrase, underscores the importance of fluorine in drug development for enhancing tracking and analysis capabilities. This highlights the potential utility of fluorinated compounds, like the one , in drug metabolism and pharmacokinetics research (Monteagudo et al., 2007).

Orexin Receptor Antagonism

Research on compounds targeting orexin receptors for the control of compulsive food consumption presents another area of interest. Compounds like GSK1059865, which is a selective OX1R antagonist, demonstrate the potential therapeutic applications of receptor-specific drugs in treating disorders such as binge eating. This suggests a broader scope for research into receptor-specific antagonists or agonists, potentially including compounds with structural similarities to N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide (Piccoli et al., 2012).

HIV Treatment

The development and structural analysis of raltegravir, an HIV integrase inhibitor, demonstrate the critical role of molecular design in drug efficacy. The detailed structural analysis of such compounds provides a foundation for understanding how specific substitutions and modifications can enhance drug-receptor interactions, offering insights into the design of more effective treatments (Yamuna et al., 2013).

Propriétés

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-7-5-13(6-8-15)11-21-17(23)18(24)22-12-19(25)10-9-14-3-1-2-4-16(14)19/h1-8,25H,9-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJCJNSAGVRVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)oxalamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.